molecular formula C11H14N2O4 B3951884 N-(2-methoxy-1-methylethyl)-2-nitrobenzamide

N-(2-methoxy-1-methylethyl)-2-nitrobenzamide

Cat. No. B3951884
M. Wt: 238.24 g/mol
InChI Key: RGLKBGSREPGOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is a chemical compound that belongs to the family of nitrobenzamides. It is also known as an HDAC (histone deacetylase) inhibitor, which means it can inhibit the activity of enzymes that remove acetyl groups from histones, leading to changes in gene expression.

Mechanism of Action

The mechanism of action of N-(2-methoxy-1-methylethyl)-2-nitrobenzamide involves its ability to inhibit HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histones, which can lead to changes in gene expression. By inhibiting HDAC enzymes, this compound can alter gene expression, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for initiating the process of programmed cell death. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-1-methylethyl)-2-nitrobenzamide in lab experiments is its ability to inhibit HDAC enzymes, which can be useful in studying the role of gene expression in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-methoxy-1-methylethyl)-2-nitrobenzamide. One potential direction is its use in combination with other drugs or therapies to enhance its anti-cancer or anti-inflammatory effects. Another direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Scientific Research Applications

N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been widely studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death) in various cancer cell lines. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-8(7-17-2)12-11(14)9-5-3-4-6-10(9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLKBGSREPGOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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